Cas no 919752-60-6 (4-methoxy-7-methyl-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole)

4-Methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperazine moiety functionalized with an oxazole-5-carbonyl group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or bioactive intermediates. The methoxy and methyl substituents enhance solubility and modulate electronic properties, while the oxazole carbonyl group offers a reactive handle for further derivatization. Its rigid, fused-ring system may improve binding affinity in target interactions. The compound’s synthetic versatility and structural complexity make it a candidate for exploring structure-activity relationships in drug discovery.
4-methoxy-7-methyl-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole structure
919752-60-6 structure
Product Name:4-methoxy-7-methyl-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole
CAS No:919752-60-6
MF:C17H18N4O3S
MW:358.414822101593
CID:5495856
Update Time:2025-06-13

4-methoxy-7-methyl-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • [4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
    • 4-methoxy-7-methyl-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole
    • Inchi: 1S/C17H18N4O3S/c1-11-3-4-12(23-2)14-15(11)25-17(19-14)21-9-7-20(8-10-21)16(22)13-5-6-18-24-13/h3-6H,7-10H2,1-2H3
    • InChI Key: YVHCNYUAYKJQQE-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC3=C(OC)C=CC(C)=C3S2)CC1)(C1ON=CC=1)=O

4-methoxy-7-methyl-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole Pricemore >>

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Additional information on 4-methoxy-7-methyl-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole

Chemical Profile of 4-methoxy-7-methyl-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole (CAS No. 919752-60-6) and Its Applications in Modern Research

The compound 4-methoxy-7-methyl-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole (CAS No. 919752-60-6) represents a fascinating molecule with significant potential in the realm of pharmaceutical and biochemical research. Its unique structural framework, featuring a combination of piperazine, benzothiazole, and oxazole moieties, positions it as a versatile scaffold for the development of novel bioactive agents. This introduction delves into the compound's chemical characteristics, its synthetic pathways, and its emerging applications in contemporary scientific investigations.

The molecular structure of 4-methoxy-7-methyl-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole is characterized by a benzothiazole core substituted at the 7-position with a methyl group and at the 2-position with a piperazine ring linked via an oxazole carbonyl bridge. The presence of these functional groups imparts distinct electronic and steric properties to the molecule, making it an attractive candidate for further derivatization and functionalization. The piperazine moiety, known for its ability to form stable hydrogen bonds and interact with biological targets, is particularly noteworthy in this context.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. Among these, benzothiazole derivatives have garnered considerable attention due to their broad spectrum of biological activities. The benzothiazole scaffold is found in numerous pharmacologically active compounds, including antimicrobial agents, antiviral drugs, and anticancer agents. The incorporation of additional heterocycles such as oxazole and piperazine further enhances the pharmacological potential of this class of molecules.

The synthesis of 4-methoxy-7-methyl-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole involves a multi-step process that requires careful consideration of reaction conditions and reagent selection. One plausible synthetic route begins with the condensation of 2-aminothiophene with ethyl acetoacetate to form an oxazole derivative. Subsequent functionalization at the 5-position of the oxazole ring with a carbonyl group introduces the necessary handle for further coupling with the piperazine moiety.

The introduction of the piperazine ring is typically achieved through nucleophilic substitution reactions or through cyclization reactions involving appropriate precursors. Once the piperazine linkage is established, further modifications can be made to introduce the final benzothiazole moiety. The methoxy group at the 4-position of the benzothiazole ring can be incorporated during or after cyclization, depending on the synthetic strategy employed.

One of the most compelling aspects of 4-methoxy-7-methyl-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole is its potential as a lead compound for drug discovery. The combination of structural features suggests that it may exhibit interactions with a variety of biological targets. For instance, the piperazine moiety could interact with enzymes or receptors involved in neurotransmitter signaling, while the benzothiazole and oxazole moieties may engage with other therapeutic targets.

In recent years, there has been growing interest in developing small molecule modulators that can influence neuroinflammatory processes associated with neurological disorders such as Alzheimer's disease and Parkinson's disease. The structural motifs present in 4-methoxy-7-methyl-2-4-(1,2 oxazole -5-carbonyl)piperazin -1 -yl -1 ,3 -benzothiazole make it a promising candidate for investigating its effects on microglial activation and cytokine production. Preliminary studies have suggested that derivatives of this compound may modulate key signaling pathways involved in neuroinflammation.

Furthermore, the compound's ability to cross the blood-brain barrier has been explored in preclinical models. This property is crucial for developing therapeutic agents that need to exert their effects within the central nervous system. The presence of lipophilic groups such as the methyl substituent at the 7-position may enhance its ability to penetrate neural tissues.

The potential application of 4-methoxy -7 -methyl -2 -4 -( 1 ,2 oxazole -5 -carbonyl ) piperazin -1 -yl -1 ,3 -benzothiazole extends beyond neurology into other areas such as oncology and anti-infective therapy. Benzothiazole derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The oxazole ring may serve as a scaffold for designing molecules that can selectively target malignant cells without harming healthy tissues.

Similarly, this compound holds promise for developing novel anti-infective agents. The structural features that make it attractive for drug discovery against neurological disorders may also be exploited to combat bacterial infections caused by multidrug-resistant pathogens. By targeting essential bacterial processes or virulence factors, derivatives of this compound could offer new strategies for treating infections that are difficult to manage with existing antibiotics.

The development of new synthetic methodologies is essential for optimizing access to complex molecules like 4-methoxy -7 -methyl -2 -4 -( 1 ,2 oxazole -5 carbonyl ) piperazin -1 yl 1 ,3 benzothiazole . Advances in flow chemistry and automated synthesis have enabled more efficient production processes for these types of compounds. These innovations not only reduce costs but also allow for rapid screening of large libraries of derivatives to identify lead candidates with enhanced biological activity.

In conclusion,4 methoxy 7 methyl 24 (12 oxazole 5 carbonyl) piperazin 11 yl13 benzothiazole (cas no919752606) represents a structurally intriguing molecule with significant potential across multiple therapeutic areas . Its unique combination o f functional groups makes it an excellent scaffold f or designing novel bioactive agents . With ongoing research efforts focused on elucidating its pharmacological properties , this compound is poised to make meaningful contributions t o modern medicine . As synthetic methodologies continue t o evolve , access t o such complex molecules will become increasingly efficient , accelerating t he discovery process f or next generation therapeutics .

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